molecular formula C10H15NO2 B13203667 Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate

Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate

Cat. No.: B13203667
M. Wt: 181.23 g/mol
InChI Key: BVNXDNRLYSEXAD-UHFFFAOYSA-N
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Description

Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate is a bicyclic compound featuring a spiro junction between an azetidine ring (four-membered nitrogen-containing heterocycle) and a bicyclo[3.1.0]hexane scaffold. This compound’s rigid, three-dimensional structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry for modulating target binding affinity and metabolic stability .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-2-6-4-7(6)10/h6-8,11H,2-5H2,1H3

InChI Key

BVNXDNRLYSEXAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC3C2C3)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclo[3.1.0]hexane core. This reaction can be facilitated by photochemistry, using light to drive the formation of the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Reactivity and Chemical Transformations

The reactivity of methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate is attributed to the presence of both the azetidine and bicyclo[3.1.0]hexane structures. This allows the compound to undergo various chemical transformations, including:

  • Ring-opening reactions
  • Cycloadditions
  • Functional group modifications

These reactions make the compound valuable for synthesizing more complex molecules. Recent advancements in synthetic methodologies, such as photoredox catalysis and stereoselective approaches, have enhanced the efficiency and selectivity of these synthesis routes.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry: Compounds with similar structures have shown potential as enzyme inhibitors, receptor ligands, and building blocks for drug design.
  • Materials Science: It can be used in the synthesis of novel polymers and functional materials due to its unique structural features.
  • Agrochemicals: The compound can be explored as a component in developing new pesticides or herbicides.

This compound has been investigated for its biological activity, particularly in medicinal chemistry. Compounds with similar structures have shown potential as:

  • Enzyme inhibitors
  • Receptor ligands

Further research is needed to fully elucidate its biological properties and mechanisms of action. Interaction studies are crucial for understanding its biological mechanisms and potential therapeutic effects and often focus on:

  • Protein-ligand interactions
  • Cellular uptake mechanisms
  • Metabolic pathways

Such studies are essential for progressing toward clinical applications.

Comparative Studies

This compound shares structural characteristics with several other compounds, making it interesting for comparative studies.

Table: Comparison with Similar Compounds

Compound NameStructure TypeNotable Features
Bicyclo[3.1.0]hexaneBicyclicCore structure similar but lacks nitrogen functionality
Spirocyclic oxindolesSpirocyclicKnown for diverse biological activities
3-Azabicyclo[3.1.0]hexaneBicyclic with nitrogenPotentially similar reactivity patterns

Mechanism of Action

The mechanism by which methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate exerts its effects is closely related to its molecular structure. The spirocyclic framework provides a rigid and defined geometry, which can interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate C₁₀H₁₅NO₂ 181.24 Ester, spiro junction High rigidity, moderate solubility
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (HCl salt) C₁₀H₁₇NO₂·HCl 217.71 Ester, dimethyl substituents Enhanced solubility, pharma use
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate C₁₂H₁₆O₃ 208.25 Epoxide, ester Reactive toward nucleophiles

Research Findings and Trends

  • Spiro vs. Fused Systems : Spiro junctions (e.g., target compound) exhibit superior conformational restriction compared to fused analogs, improving target selectivity in enzyme inhibition .
  • Electron-Withdrawing Groups : Esters (as in the target compound) enhance stability under physiological conditions compared to ketones or epoxides .
  • Salt Forms : Hydrochloride derivatives (e.g., CAS 1224935-45-8) are prioritized in drug development for bioavailability optimization .

Biological Activity

Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate (CAS No. 2059938-17-7) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and neuroprotective activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 181.23 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of spiro compounds, including this compound. Research indicates that spirocyclic compounds often exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

  • Case Study : A study demonstrated that derivatives of spiro compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 128 µg/mL for different derivatives, indicating promising antimicrobial activity .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through DPPH radical scavenging assays.

  • Research Findings : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50_{50} value comparable to standard antioxidants like ascorbic acid. This suggests that it may protect cells from oxidative stress .

3. Neuroprotective Effects

Emerging research has pointed towards the neuroprotective properties of spiro compounds in models of neurodegenerative diseases.

  • Experimental Evidence : In vitro studies indicated that this compound could reduce neuronal apoptosis induced by oxidative stress. This effect was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Data Summary

Biological ActivityMethodologyFindings
AntimicrobialMIC AssaysEffective against S. aureus, E. coli (MIC: 16-128 µg/mL)
AntioxidantDPPH ScavengingIC50_{50} comparable to ascorbic acid
NeuroprotectiveIn vitro StudiesReduced neuronal apoptosis under oxidative stress

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